molecular formula C10H10ClNO4 B1622483 Dimethyl 2-amino-5-chloroterephthalate CAS No. 32888-87-2

Dimethyl 2-amino-5-chloroterephthalate

Cat. No.: B1622483
CAS No.: 32888-87-2
M. Wt: 243.64 g/mol
InChI Key: CRBJUFXJQMGCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-amino-5-chloroterephthalate is an organic compound with the chemical formula C10H10ClNO4 It is a derivative of terephthalic acid, where two ester groups are substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-amino-5-chloroterephthalate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-chloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-5-chloroterephthalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Dimethyl 2-amino-5-chloroterephthalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-amino-5-chloroterephthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-amino-3-chloroterephthalate
  • Dimethyl 2-amino-4-chloroterephthalate
  • Dimethyl 2-amino-6-chloroterephthalate

Uniqueness

Dimethyl 2-amino-5-chloroterephthalate is unique due to the specific positioning of the amino and chlorine groups on the terephthalate backbone. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

dimethyl 2-amino-5-chlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJUFXJQMGCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401145
Record name Dimethyl 2-amino-5-chloroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32888-87-2
Record name 1,4-Benzenedicarboxylic acid, 2-amino-5-chloro-, 1,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32888-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2-amino-5-chloroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-amino-5-chloroterephthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-amino-5-chloroterephthalate
Reactant of Route 3
Dimethyl 2-amino-5-chloroterephthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-amino-5-chloroterephthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-amino-5-chloroterephthalate
Reactant of Route 6
Dimethyl 2-amino-5-chloroterephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.